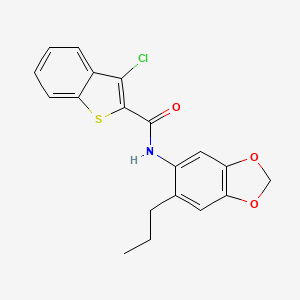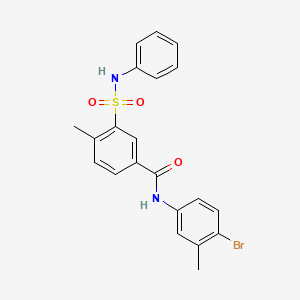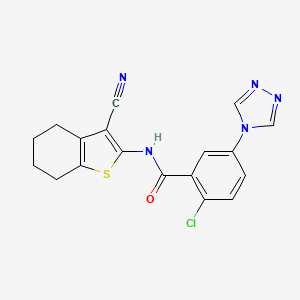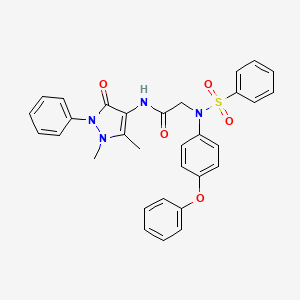
4-(benzyloxy)-3-chloro-N-ethyl-5-methoxybenzamide
Descripción general
Descripción
4-(Benzyloxy)-3-chloro-N-ethyl-5-methoxybenzamide, also known as Boc-3-chloro-5-methoxybenzyl alcohol, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-chloro-N-ethyl-5-methoxybenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have antitumor activity and is being studied as a potential drug candidate for the treatment of cancer. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-chloro-N-ethyl-5-methoxybenzamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
4-(Benzyloxy)-3-chloro-N-ethyl-5-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have low toxicity, making it a promising drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Benzyloxy)-3-chloro-N-ethyl-5-methoxybenzamide in lab experiments is its reproducibility. The synthesis method has been optimized, and the compound can be synthesized reliably. Additionally, the compound has low toxicity, making it a safe option for in vitro and in vivo experiments.
However, there are also some limitations associated with using this compound in lab experiments. One of the main limitations is that the mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(Benzyloxy)-3-chloro-N-ethyl-5-methoxybenzamide. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. This could involve studying its mechanism of action in more detail and designing experiments to target specific pathways.
Another potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. This could involve conducting more animal studies to determine its efficacy and safety.
Finally, there is potential for the synthesis of analogs of 4-(Benzyloxy)-3-chloro-N-ethyl-5-methoxybenzamide to improve its properties, such as solubility and potency. This could lead to the development of more effective drugs for the treatment of cancer and Alzheimer's disease.
Conclusion:
In conclusion, 4-(Benzyloxy)-3-chloro-N-ethyl-5-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method has been optimized, and the compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further studies are needed to fully understand its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-19-17(20)13-9-14(18)16(15(10-13)21-2)22-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCWYZXIGGISEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine](/img/structure/B3506568.png)


![2-[(2-methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506587.png)
![1-(2-furoyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3506588.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)-4-methylbenzamide](/img/structure/B3506600.png)
![3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3506608.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3506611.png)

![N-(2-methoxybenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506624.png)

![ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3506650.png)
